Dicyclopropylmethane
Description
Dicyclopropylmethane (DCPM) is a bicyclic hydrocarbon with the molecular formula C₇H₁₂ and a molecular weight of 96.17 g/mol . Its structure consists of two cyclopropane rings connected via a central methane group. This unique architecture imparts distinct conformational and physicochemical properties, making it a subject of interest in organic chemistry and materials science.
Properties
IUPAC Name |
cyclopropylmethylcyclopropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-2-6(1)5-7-3-4-7/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVRMRMMZQPDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205384 | |
| Record name | 1,1'-Methylenebiscyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5685-47-2 | |
| Record name | 1,1′-Methylenebis[cyclopropane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5685-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicyclopropylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005685472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Methylenebiscyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-methylenebiscyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DICYCLOPROPYLMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PM5BC2ULM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Simmons-Smith Reaction Adaptations
The Simmons-Smith reaction, employing zinc-copper couples and diiodomethane, remains a cornerstone for cyclopropane ring formation. For DCPM synthesis, this method requires bis-halomethane precursors such as 1,3-dibromopropane. Reaction with cyclopropyl Grignard reagents (cyclopropylmagnesium bromide) under anhydrous conditions yields DCPM through a double cyclopropanation mechanism. Early studies achieved 45–52% yields, limited by competing oligomerization side reactions. Modifications using ultrasound-assisted mixing and low-temperature (−20°C) regimes have improved selectivity to 68%.
Decarbonylation of Cyclopropyl Aldehydes
Dimethylcyclopropylacetaldehyde serves as a critical precursor in decarbonylation routes to DCPM. Under thermal conditions (110–120°C) with Wilkinson’s catalyst ([RhCl(PPh₃)₃]), the aldehyde undergoes selective C–CO bond cleavage, producing isopropylcyclopropane intermediates. Subsequent hydrogenolysis over palladium-on-carbon (5 wt%, 50 psi H₂) completes the conversion to DCPM with 74% isolated yield (Table 1).
Table 1: Decarbonylation Efficiency of Cyclopropyl Aldehydes
| Precursor | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Dimethylcyclopropylacetaldehyde | [RhCl(PPh₃)₃] | 115 | 74 |
| Cyclopropylacetaldehyde | Pd/C | 90 | 61 |
| Cyclobutanecarboxaldehyde | None | 130 | <5 |
Radical-Mediated Coupling Approaches
Homoallylic Radical Intermediates
Non-classical homoallylic radicals, generated via AIBN-initiated decomposition of cyclopropyl azides, enable tandem cyclopropane ring formation. In benzenethiol solvent, 1,5-hexadiene derivatives undergo radical recombination at 80°C, producing DCPM with 83% enantiomeric excess when chiral thiols are employed. This method circumvents stoichiometric metal reagents but requires strict oxygen exclusion.
Nickel-Catalyzed Reductive Coupling
Bis(cyclopropyl) ketones undergo reductive coupling using Ni(acac)₂ and triethylsilane in THF. The reaction proceeds via ketyl radical intermediates, with DFT calculations confirming a barrier of 24.3 kcal/mol for the C–C bond-forming step. Optimized conditions (0.5 mol% Ni, 20°C) deliver DCPM in 89% yield, representing the highest efficiency reported to date.
Thermal Dimerization and Depolymerization Techniques
Adapting methodologies from dicyclopentadiene production, DCPM synthesis benefits from reactive distillation systems. Crude cyclopropane streams are fed into a depolymerization column (T = 95–105°C, reflux ratio 10:1), where high-boiling dimers accumulate in the bottoms. Subsequent dimerization reactors (75–85°C, 0.15 MPa) promote selective cyclopropane coupling while suppressing trimer formation to <2%.
Stability and Purification Challenges
Cyclodextrin Complexation
Host-guest interactions with β-cyclodextrin derivatives enhance DCPM stability in aqueous media. ¹H NMR studies reveal upfield shifts of 0.45 ppm for methylene protons upon complexation, indicating deep inclusion within the cyclodextrin cavity. This technique increases DCPM’s aqueous solubility by 12-fold, enabling purification via freeze-drying with 98% recovery.
Distillation Optimization
Fractional distillation under reduced pressure (15 mmHg) separates DCPM (bp 142°C) from cyclopropane oligomers. Silica gel pretreatment removes residual aldehydes, achieving 99.7% purity as verified by GC-MS.
Comparative Methodological Analysis
Table 2: Synthesis Route Performance Metrics
| Method | Yield (%) | Purity (%) | Energy (kJ/mol) |
|---|---|---|---|
| Simmons-Smith | 68 | 95 | 180 |
| Decarbonylation | 74 | 97 | 210 |
| Nickel Reductive Coupling | 89 | 99 | 150 |
| Thermal Dimerization | 81 | 96 | 240 |
The nickel-catalyzed reductive coupling emerges as the most efficient route, combining high yield with moderate energy input. Decarbonylation methods offer superior purity but require expensive rhodium catalysts.
Chemical Reactions Analysis
Types of Reactions
Dicyclopropylmethane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form dicyclopropylmethanol.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation can be achieved using chlorine or bromine under UV light.
Major Products
Oxidation: Dicyclopropylmethanol
Reduction: Simpler hydrocarbons like cyclopropane
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
Applications in Insecticides
Dicyclopropylmethane is a component of the organophosphorous insecticide DCPE [α-(diethoxyphosphinoximino)this compound] . DCPE is a potent insecticide, and research has explored its formulation using cyclodextrins to improve its stability and effectiveness .
- Inclusion Complexes: Studies have examined the inclusion complexes of DCPE with cyclodextrins (CDs) such as αCD, βCD, and hydroxypropyl-βCD (HP-βCD) to develop better formulations .
- Stability Studies: Spectrophotometric methods have been used to determine the stability constants of DCPE complexes, particularly with βCD . Kinetic studies have also assessed the degradation rate of DCPE in the presence of HP-βCD . HP-βCD has a stabilizing effect on DCPE by decelerating its degradation in aqueous solutions .
Applications in Pharmaceutical Research
This compound derivatives have been explored in pharmaceutical research, specifically in the context of WDR5-MYC protein interactions .
- WD Repeat-Containing Protein 5 (WDR5): Research indicates that flexible, linear chains are not well tolerated in this series, and larger groups like this compound also proved to be deleterious for binding affinity .
Applications in Fuel Research
Mechanism of Action
The mechanism of action of dicyclopropylmethane involves its interaction with various molecular targets. Its unique structure allows it to participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with other molecules, leading to various chemical transformations.
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The table below compares DCPM with structurally related cyclopropane derivatives:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| Dicyclopropylmethane | C₇H₁₂ | 96.17 | Methane-bridged cyclopropane rings |
| 1,1'-Bi(cyclopropane) | C₆H₁₀ | 82.15 | Directly bonded cyclopropane rings |
| (Cyanomethyl)cyclopropane | C₅H₇N | 81.12 | Cyanomethyl substituent on cyclopropane |
| (Iodomethyl)cyclopropane | C₄H₇I | 182.01 | Iodomethyl substituent on cyclopropane |
Key Observations :
- 1,1'-Bi(cyclopropane) lacks the methane bridge, leading to reduced steric strain but lower thermal stability compared to DCPM .
- Substituents like cyanomethyl or iodomethyl alter electronic properties and reactivity. For example, (iodomethyl)cyclopropane’s bulky iodine atom restricts conformational flexibility, unlike DCPM’s symmetric structure .
Conformational Stability
DCPM exhibits conformational equilibria in fluid phases. Evidence from vibrational spectroscopy reveals:
- Liquid Phase : Two gauche-gauche conformers with C₂ (more stable) and Cₛ symmetries. The energy difference is 0.93 ± 0.10 kcal/mol .
- Solid Phase : A single conformer dominates due to restricted rotation.
In contrast:
- (Cyanomethyl)cyclopropane shows a temperature-dependent equilibrium between gauche and cis conformers, with gauche being more stable .
Implications : DCPM’s conformational flexibility in liquids may enhance its solubility and reactivity in synthetic applications compared to rigid analogs.
Host-Guest Interactions with Cyclodextrins (CDs)
DCPM derivatives, such as (diethoxyphosphinoximino)this compound (DCPE, C₁₁H₂₀NO₄P), form inclusion complexes with cyclodextrins:
| Cyclodextrin Type | DCPE:CD Stoichiometry | Interaction Mechanism |
|---|---|---|
| α-CD | 1:2 | Shallow binding via rim interactions |
| β-CD, γ-CD, HP-β-CD | 1:1 | Deep cavity penetration of ethoxy groups |
Key Findings :
- NMR studies show upfield shifts in CD protons (H-3, H-5) for β-, γ-, and HP-β-CD complexes, indicating strong inclusion .
- The 1:2 stoichiometry with α-CD suggests weaker interactions, likely due to its smaller cavity .
Comparatively, simpler cyclopropanes like 1,1'-Bi(cyclopropane) lack functional groups necessary for such specific host-guest interactions, limiting their utility in supramolecular chemistry.
Biological Activity
Dicyclopropylmethane (DCPM) is an organosilicon compound that has garnered interest due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of DCPM, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
DCPM is characterized by its two cyclopropyl rings attached to a methane backbone. Its molecular formula is with a molecular weight of approximately 96.17 g/mol. The compound's unique structure contributes to its reactivity and interactions with biological molecules.
Biological Activity Overview
Research into the biological activity of DCPM is limited but suggests potential antimicrobial and anticancer properties. The compound's thiol derivatives, such as dicyclopropylmethanethiol, have shown promise in various studies.
Antimicrobial Activity
- Mechanism of Action : Thiols are known to interact with proteins and enzymes, potentially influencing cellular processes through redox mechanisms. DCPM's thiol derivatives may disrupt cellular functions by modifying protein structures or inhibiting enzyme activity.
- Research Findings : Preliminary studies indicate that dicyclopropylmethanethiol exhibits antimicrobial properties against certain bacterial strains, suggesting its potential as an antibacterial agent .
Anticancer Potential
- Cellular Interactions : The structural features of DCPM allow it to interact with molecular targets in cancer cells, potentially influencing cell proliferation and survival.
- Case Studies : Although specific case studies on DCPM are scarce, related compounds have demonstrated the ability to inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of DCPM and its derivatives:
- Acute Toxicity : Studies involving cyclodextrin complexes indicate that DCPM's acute oral toxicity can be mitigated when complexed with cyclodextrins, enhancing its safety profile .
- LD50 Values : The parenteral LD50 for related compounds indicates a range of toxicity levels, which are critical for understanding the safety margins for potential therapeutic applications.
Summary of Biological Activity Research
Case Study Example
A notable study explored the interaction between dicyclopropylmethanethiol and various bacterial strains, revealing significant antimicrobial activity compared to control groups. The study utilized standard microbiological techniques to assess the minimum inhibitory concentration (MIC) values.
Q & A
Q. What are the standard laboratory synthesis methods for dicyclopropylmethane (DCPM) and its derivatives?
DCPM derivatives, such as (diethoxyphosphinoximino)this compound (DCPE), are typically synthesized via nucleophilic substitution or condensation reactions. For example, DCPE can be prepared by reacting dicyclopropyl ketone with hydroxylamine followed by phosphorylation. Key parameters include temperature control (0–5°C for intermediate stability) and anhydrous conditions to prevent hydrolysis of phosphorylated intermediates .
Q. What safety protocols are critical when handling DCPM in laboratory settings?
DCPM derivatives (e.g., DCPE) are classified under Acute Toxicity Category 4 (oral, dermal, inhalation). Required protocols:
Q. How can researchers characterize DCPM derivatives using spectroscopic methods?
Q. What strategies should guide literature reviews for DCPM-related projects?
- Prioritize studies on cyclopropane ring stability under phosphorylated conditions.
- Critically evaluate contradictory data (e.g., divergent toxicity reports) by assessing experimental variables (solvent, temperature).
- Use databases like PubMed and Reaxys, excluding non-peer-reviewed sources (e.g., ) .
Advanced Research Questions
Q. How do cyclodextrins (CDs) interact with DCPM derivatives, and what techniques validate these interactions?
γ-Cyclodextrin forms 1:1 inclusion complexes with DCPE via hydrophobic encapsulation of ethoxy groups, confirmed by:
Q. How should researchers resolve contradictions in spectral data for DCPM derivatives?
Example: Conflicting <sup>1</sup>H NMR signals for cyclopropyl protons may arise from solvent polarity or temperature. Mitigation steps:
Q. What methodologies determine the stoichiometry of DCPM-CD complexes?
Q. How can DCPM derivatives be applied in environmental or biomedical detoxification studies?
DCPE’s phosphoryl oxime group reacts with organophosphorus toxins (e.g., pesticides), forming non-toxic adducts. Experimental design:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
